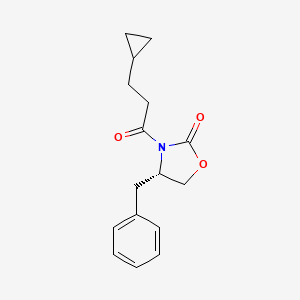
6-(6-Chloropyrimidin-4-yloxy)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(6-Chloropyrimidin-4-yloxy)quinoline is a chemical compound with the molecular formula C13H8ClN3O and a molecular weight of 257.68 g/mol . This compound is a derivative of quinoline, a nitrogen-containing bicyclic compound widely found in nature and used in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-Chloropyrimidin-4-yloxy)quinoline involves the reaction of quinoline derivatives with chloropyrimidine. One common method includes the use of palladium-catalyzed N-arylation of 2-imidazolines . Another approach involves treating 6-bromo-4-chloroquinoline with phenylhydrazine in the presence of 1-pentanol followed by N-alkylation in the presence of sodium carbonate .
Industrial Production Methods
Industrial production methods for this compound are designed to be high-yielding and cost-effective. For example, the preparation of methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3,3-dimethoxypropionate, an important intermediate, can be achieved using quinuclidine, quinuclidine hydrochloride, and quinuclidinol as catalysts .
Análisis De Reacciones Químicas
Types of Reactions
6-(6-Chloropyrimidin-4-yloxy)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives.
Substitution: Substitution reactions, such as halogenation, can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for N-arylation, phenylhydrazine for the formation of quinoline derivatives, and sodium carbonate for N-alkylation .
Major Products Formed
Major products formed from these reactions include various quinoline derivatives with different functional groups, which can be used in further chemical synthesis and applications .
Aplicaciones Científicas De Investigación
6-(6-Chloropyrimidin-4-yloxy)quinoline has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound has been studied for its potential antimicrobial and antitubercular properties.
Industry: The compound is used in the production of dyes, catalysts, and materials for electronic devices.
Mecanismo De Acción
The mechanism of action of 6-(6-Chloropyrimidin-4-yloxy)quinoline involves its interaction with specific molecular targets and pathways. For example, quinolinyl pyrimidines, including this compound, have been shown to inhibit Type II NADH dehydrogenase (NDH-2), an essential component of electron transfer in microbial pathogens . This inhibition disrupts the electron transfer chain, leading to the death of the pathogen.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6-(6-Chloropyrimidin-4-yloxy)quinoline include other quinoline derivatives such as:
Chloroquine: Used as an antimalarial drug.
Camptothecin: An anticancer agent.
Mepacrine: Used for its antiprotozoal properties.
Uniqueness
What sets this compound apart from other similar compounds is its specific structure, which allows it to interact with unique molecular targets such as NDH-2. This specificity makes it a valuable compound for research in developing new antimicrobial and anticancer agents .
Propiedades
Fórmula molecular |
C13H8ClN3O |
|---|---|
Peso molecular |
257.67 g/mol |
Nombre IUPAC |
6-(6-chloropyrimidin-4-yl)oxyquinoline |
InChI |
InChI=1S/C13H8ClN3O/c14-12-7-13(17-8-16-12)18-10-3-4-11-9(6-10)2-1-5-15-11/h1-8H |
Clave InChI |
AVWGCWFWYOZVEF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2)OC3=CC(=NC=N3)Cl)N=C1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-hydroxy-4-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxy]butanimidamide](/img/structure/B8355306.png)



![N-{2-[Methyl(propan-2-yl)amino]ethyl}-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B8355325.png)

![2-(3-Methoxy-[1,2,4]thiadiazol-5-ylamino)-acetamide](/img/structure/B8355337.png)
![1-(2-trifluoromethyl-phenyl)-1H-[1,2,4]triazol-3-ylamine](/img/structure/B8355357.png)






